1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone
Description
Properties
IUPAC Name |
1-[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c26-20(13-27-17-6-2-1-3-7-17)25-10-4-5-16(12-25)22-24-23-21(30-22)15-8-9-18-19(11-15)29-14-28-18/h1-3,6-9,11,16H,4-5,10,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIRXBJJCZSLPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)COC2=CC=CC=C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
The compound can be structurally represented as follows:
Molecular Weight : 398.42 g/mol
CAS Number : Not specifically listed in the provided results but can be derived from its structure.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing the benzo[d][1,3]dioxole moiety have shown promising results against various cancer cell lines.
A study highlighted that compounds with oxadiazole rings demonstrated IC50 values ranging from 25 to 50 μM against MCF7 breast cancer cells, indicating moderate potency . Additionally, in vivo studies on tumor-bearing mice revealed that these compounds could suppress tumor growth effectively .
| Compound | Cell Line | IC50 (μM) | Effect |
|---|---|---|---|
| Compound A | MCF7 | 25.72 ± 3.95 | Apoptosis induction |
| Compound B | U87 | 45.2 ± 13.0 | Cytotoxicity |
Antimicrobial Activity
The biological activity of this compound also extends to antimicrobial properties. Compounds with similar frameworks have been tested against various bacterial strains, showing varying degrees of antibacterial effects.
For example, a related study found that derivatives of benzodioxole exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with zone of inhibition measurements indicating effective antimicrobial action .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is supported by its ability to inhibit pro-inflammatory cytokines in vitro. Research indicates that similar compounds can reduce TNF-alpha and IL-6 levels in macrophages stimulated by lipopolysaccharides (LPS) .
The proposed mechanisms for the biological activities of this compound include:
- Induction of Apoptosis : The presence of the oxadiazole ring may facilitate apoptotic pathways in cancer cells.
- Inhibition of Cell Proliferation : Structural components may interfere with cell cycle progression.
- Antimicrobial Action : The hydrophobic nature of the benzodioxole group enhances membrane permeability in bacteria.
Case Studies
Several case studies have documented the efficacy of structurally related compounds:
- Study on Anticancer Activity : A derivative was tested in a clinical setting for breast cancer treatment and showed a significant reduction in tumor size after a treatment regimen .
- Antimicrobial Efficacy : A compound was evaluated against multi-drug resistant strains and showed promising results, warranting further investigation into its clinical applications .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structure that includes a benzo[d][1,3]dioxole moiety, an oxadiazole ring, and a piperidine group. The synthesis typically involves multi-step chemical reactions that can include condensation reactions and cyclization processes. The characterization of the compound is usually confirmed through spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and mass spectrometry.
Antimicrobial Properties
Research has indicated that derivatives of compounds containing oxadiazole and piperidine exhibit significant antimicrobial activity. For instance, studies have shown that similar piperidine derivatives demonstrate good antibacterial properties against strains like Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The oxadiazole ring is known for its anticancer properties. Compounds with this structure have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
Anti-inflammatory Effects
Some studies suggest that compounds with a benzo[d][1,3]dioxole structure may possess anti-inflammatory properties. The presence of the piperidine moiety can enhance these effects, making such compounds valuable in treating inflammatory diseases .
Case Study 1: Antimicrobial Activity Evaluation
In a study evaluating the antimicrobial efficacy of various synthesized compounds similar to 1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone, several derivatives were tested against common bacterial strains. The results indicated that compounds with specific substitutions on the piperidine ring exhibited enhanced antibacterial activity compared to standard antibiotics .
Case Study 2: Anticancer Screening
Another research project focused on the anticancer potential of oxadiazole-containing compounds. The study utilized a series of synthesized derivatives to assess their cytotoxic effects on various cancer cell lines. Findings revealed that certain derivatives significantly inhibited cell growth and induced cell cycle arrest .
Comparison with Similar Compounds
Structural Comparisons
Key Structural Features and Analogues
Analysis :
- Heterocyclic Core: The oxadiazole ring in the target compound (vs.
- Substituents: The phenoxy group in the target compound may increase steric bulk compared to furan (4a) or pyrrole (IV), affecting membrane permeability .
- Piperidine vs. Piperazine: Piperidine in the target compound (vs.
Analysis :
- The target compound’s oxadiazole synthesis likely mirrors ’s method (cyclization with NaOH), offering moderate yields .
- Higher yields in pyrazole derivatives (e.g., 6c at 80%) suggest easier cyclization compared to oxadiazole formation .
Antimicrobial and Anticancer Profiles
Analysis :
- The phenoxy group in the target compound may enhance Gram-positive activity, similar to tert-butyl in 6c .
- Oxadiazole derivatives (e.g., ) often show higher enzyme inhibition due to sulfur/oxygen electronegativity .
Physicochemical Properties
Key Data from Spectral and Physical Analysis
Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
